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Compound of Interest

Compound Name: (+)-Dibenzoyl-D-tartaric acid

Cat. No.: B15598528 Get Quote

Introduction

(+)-Dibenzoyl-D-tartaric acid (DBTA) is a prominent chiral resolving agent extensively utilized

in the pharmaceutical industry for the separation of racemic mixtures.[1][2] Derived from the

naturally occurring and cost-effective D-tartaric acid, its dibenzoyl substitution enhances the

crystallinity and solubility properties of the diastereomeric salts it forms, facilitating efficient

separation of enantiomers.[1] The production of enantiopure drugs is critical, as different

enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with

one being therapeutic while the other might be inactive or even harmful.[3] (+)-DBTA plays a

pivotal role in stereoselective synthesis, ensuring the consistent performance, efficacy, and

safety of therapeutic molecules.[1]

Principle of Chiral Resolution

The primary application of (+)-Dibenzoyl-D-tartaric acid is the resolution of racemic bases,

particularly amines, through the formation of diastereomeric salts.[1][4] The process leverages

the principle that enantiomers (R and S) of a chiral compound react with a single enantiomer of

another chiral compound (in this case, (+)-DBTA) to form a pair of diastereomers (R-(+)-DBTA

and S-(+)-DBTA).

These diastereomers possess different physicochemical properties, such as solubility in a

given solvent. This difference allows for their separation by methods like fractional

crystallization. Once one diastereomer crystallizes out of the solution, it can be isolated by
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filtration. The desired enantiomer is then liberated from the purified diastereomeric salt,

typically by treatment with a base to neutralize the tartaric acid derivative.

Key Applications in Pharmaceutical Synthesis

(+)-DBTA has been successfully employed in the resolution of numerous active pharmaceutical

ingredients (APIs). Its effectiveness in forming stable, crystalline salts makes it a valuable tool

for achieving high enantiomeric purity on both laboratory and industrial scales.[4]

Dexmethylphenidate (Focalin®): The more active d-threo enantiomer of methylphenidate,

used to treat ADHD, is separated from the racemic mixture using a chiral resolving agent.[5]

[6] Direct resolution of (±)-threo-methylphenidate hydrochloride with (+)-O,O'-dibenzoyl-d-

tartaric acid affords the desired (2R,2'R)-(+)-threo-methylphenidate diastereomeric salt with

excellent enantiomeric purity.[6]

Salbutamol (Albuterol): Used for treating asthma, the (R)-enantiomer of salbutamol is

therapeutically more potent.[7] (+)-DBTA is used to resolve racemic salbutamol or its

precursors by forming diastereomeric salts that can be separated by crystallization.[4][7][8]

Amphetamine Derivatives: Chiral resolution is crucial for amphetamine and

methamphetamine, where one enantiomer is a potent CNS stimulant. (+)-Dibenzoyl-D-
tartaric acid (specifically, the 2R,3R form) is an effective resolving agent for racemic

methamphetamine, yielding high optical purity.[9][10][11]

Finerenone: In a comparative study for the chiral separation of Finerenone, a drug for

chronic kidney disease, D-dibenzoyl tartaric acid (D-DBTA) was evaluated alongside other

tartaric acid derivatives, demonstrating its utility in the screening process for optimal

resolving agents.[12]

Beyond its role in synthesis, (+)-DBTA also serves as a reference reagent in analytical

techniques like chiral chromatography and NMR studies to confirm the stereochemistry and

optical purity of compounds.[1]

Experimental Protocols
Protocol 1: Resolution of (±)-threo-Methylphenidate
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This protocol describes the direct resolution of racemic (±)-threo-methylphenidate

hydrochloride using (+)-Dibenzoyl-D-tartaric acid.[6]

Materials:

(±)-threo-Methylphenidate hydrochloride

(+)-O,O'-Dibenzoyl-D-tartaric acid (d-DBTA)

4-Methylmorpholine

Methanol

Water

Procedure:

A mixture of (±)-threo-methylphenidate hydrochloride (1.0 eq), (+)-O,O'-dibenzoyl-d-tartaric

acid (1.0 eq), and 4-methylmorpholine (1.0 eq) is prepared in a 2:1 v/v mixture of methanol

and water.

The mixture is heated until a clear solution is obtained.

The solution is allowed to cool gradually to room temperature to initiate crystallization.

For improved yield, the mixture is further cooled to 0 °C and stirred for a specified period.

The precipitated crystals (the O,O'-dibenzoyl-d-tartrate salt of (2R,2'R)-(+)-threo-

methylphenidate) are collected by filtration.

The crystals are washed with a cold methanol-water mixture and dried.

Liberation of the free base: The purified diastereomeric salt is suspended in a mixture of

dichloromethane and water. The pH is adjusted to 8.5-9.5 with aqueous ammonia to liberate

the free base.[5]

The organic layer containing the (2R,2'R)-(+)-threo-methylphenidate base is separated,

washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to
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yield the final product.

Protocol 2: Resolution of (±)-Methamphetamine
This protocol details the resolution of racemic methamphetamine using (+)-Dibenzoyl-D-
tartaric acid (referred to as O,O-Dibenzoyl-2R,3R-tartaric acid).[9]

Materials:

Racemic methamphetamine freebase

(+)-O,O-Dibenzoyl-D-tartaric acid

Dichloroethane

Methanol

Water

Procedure:

Dissolve 15.0 g (100 mmol) of racemic methamphetamine freebase in a two-phase solvent

system consisting of 20 ml dichloroethane and 15 ml water.

In a separate flask, prepare a solution of 9.4 g (25 mmol) of (+)-O,O-Dibenzoyl-D-tartaric

acid in 40 ml of a dichloroethane-methanol mixture.

Add the tartaric acid solution to the methamphetamine solution over 30 minutes at room

temperature with stirring.

The diastereomeric salt of L-methamphetamine-(+)-dibenzoyltartrate will precipitate.

Filter the precipitate and wash it with the dichloroethane-methanol solvent mixture.

The unreacted D-methamphetamine remains in the filtrate. The desired enantiomer can be

recovered from either the precipitate or the filtrate by basification and extraction.

Protocol 3: Resolution of (±)-Salbutamol
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This protocol describes a general procedure for the resolution of racemic salbutamol.[8]

Materials:

Racemic Salbutamol

D-(+)-Dibenzoyl tartaric acid

Methanol

Ethyl acetate

Procedure:

Dissolve racemic salbutamol (1.0 eq) in a mixture of ethyl acetate and methanol (e.g., 1:1)

by heating to approximately 70°C.[7]

To this hot solution, add D-(+)-dibenzoyl tartaric acid (1.03 eq) under stirring.[8]

Maintain the temperature for a period (e.g., 2 hours) to ensure complete salt formation.[7]

Allow the solution to cool to room temperature, which will induce the crystallization of the

less soluble diastereomeric salt (R-(-)-salbutamol tartrate).

Filter the crystalline salt and wash with a cold solvent.

The salt can be further purified by recrystallization from a suitable solvent like ethanol to

achieve high enantiomeric excess.[7]

The purified salt is then treated with a base to liberate the enantiomerically pure R-(-)-

salbutamol.

Data Presentation
Table 1: Chiral Resolution of Pharmaceuticals using (+)-Dibenzoyl-D-tartaric Acid
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Racemic
Compoun
d

Resolvin
g Agent

Molar
Ratio
(Racemat
e:Agent)

Solvent
System

Yield
(Diastere
omer
Salt)

Enantiom
eric
Excess
(ee)

Ref.

(±)-threo-

Methylphe

nidate HCl

(+)-O,O'-

Dibenzoyl-

D-tartaric

acid

1:1
Methanol /

Water (2:1)
44%

>99%

(2R,2'R)
[6]

(±)-

Methamph

etamine

(+)-O,O-

Dibenzoyl-

D-tartaric

acid

4:1

Dichloroeth

ane /

Methanol /

Water

80-95%

(overall)
85-98% [9]

(±)-

Salbutamol

D-(+)-

Dibenzoyl

tartaric

acid

1:1.03

Methanol /

Ethyl

Acetate

Not

specified

Not

specified
[8]

(±)-

Finerenone

D-

Dibenzoyl

tartaric

acid (D-

DBTA)

Not

specified

Ethanol /

Water

Not

specified

~10%

lower than

D-DOTA

[12]
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General Workflow for Chiral Resolution

Starting Materials

Resolution Process

Separated Components

Final Products

Racemic Mixture
(R-Base + S-Base)

1. Dissolve in suitable solvent

(+)-Dibenzoyl-D-tartaric Acid
(Resolving Agent)

2. Form Diastereomeric Salts
(R-Base)-(+)-DBTA
(S-Base)-(+)-DBTA

3. Fractional Crystallization
(Exploit solubility difference)

4. Filtration

Solid Precipitate
(e.g., (R-Base)-(+)-DBTA Salt)

Less Soluble

Filtrate (Mother Liquor)
(Contains (S-Base)-(+)-DBTA Salt)

More Soluble

5a. Liberate R-Enantiomer
(e.g., add base)

5b. Liberate S-Enantiomer
(e.g., add base)

Enantiopure R-Base Enantiopure S-Base

Click to download full resolution via product page

Caption: General workflow for chiral resolution via diastereomeric salt formation.
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Logical Principle of Chiral Resolution

Racemic Amine Chiral Acid

Diastereomeric Salts (Different Properties)

Physical Separation

R-Enantiomer

Salt 1
(R)-(+)-DBTA

(e.g., Low Solubility)

S-Enantiomer

Salt 2
(S)-(+)-DBTA

(e.g., High Solubility)

(+)-DBTA

Fractional
Crystallization

Pure R-Enantiomer

Isolate Solid
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Isolate from Filtrate
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Caption: Principle of separating enantiomers using a chiral resolving agent.
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Experimental Workflow: Resolution of (±)-threo-Methylphenidate

Start:
(±)-threo-Methylphenidate HCl

(+)-DBTA
4-Methylmorpholine

1. Dissolve in
Methanol/Water (2:1)

with heating

2. Cool to Room Temp,
then to 0°C

3. Filter to collect
precipitated crystals

4. Wash crystals with
cold solvent & dry

Isolated Solid:
(2R,2'R)-Methylphenidate-(+)-DBTA Salt

5. Suspend salt in
DCM/Water

6. Adjust pH to 8.5-9.5
with aq. Ammonia

7. Separate organic layer,
wash, dry, and evaporate

Final Product:
(2R,2'R)-(+)-threo-Methylphenidate

(Dexmethylphenidate)

Click to download full resolution via product page

Caption: Workflow for the enantioselective synthesis of Dexmethylphenidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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